molecular formula C10H11NO3S B8563550 4-Isopropylsaccharin

4-Isopropylsaccharin

Cat. No.: B8563550
M. Wt: 225.27 g/mol
InChI Key: MRPAHFZTHXMLRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isopropylsaccharin is a chemical compound belonging to the class of benzisothiazoles. This compound is characterized by its unique structure, which includes a benzene ring fused with an isothiazole ring, and it is known for its diverse applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropylsaccharin typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with isopropyl ketone in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of high-pressure reactors and advanced purification techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-Isopropylsaccharin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

4-Isopropylsaccharin has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Isopropylsaccharin involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Benzothiadiazine 1,1-dioxide: Known for its diuretic and antihypertensive properties.

    3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide: Investigated for its antimicrobial and anticancer activities.

Uniqueness

4-Isopropylsaccharin is unique due to its specific structural features and the presence of the isopropyl group, which may contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C10H11NO3S

Molecular Weight

225.27 g/mol

IUPAC Name

1,1-dioxo-4-propan-2-yl-1,2-benzothiazol-3-one

InChI

InChI=1S/C10H11NO3S/c1-6(2)7-4-3-5-8-9(7)10(12)11-15(8,13)14/h3-6H,1-2H3,(H,11,12)

InChI Key

MRPAHFZTHXMLRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C(=CC=C1)S(=O)(=O)NC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-aminosulfonyl-6-isopropyl-N,N-diethylbenzamide (60 g) in acetic acid (400 mL) was refluxed for 24 hours, then cooled to room temperature. The solvent was removed under vacuum. The oily residue was dissolved in water (500 mL) and the pH was adjusted to 1 with hydrochloric acid (2N). The crude product was collected by filtration, washed with water (300 mL), dried at 60° C. under vacuum for 18 hours and recrystallized from ether-hexane to give 4-isopropylsaccharin (40 g, 90% yield, m.p. 177° C.).
Name
2-aminosulfonyl-6-isopropyl-N,N-diethylbenzamide
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

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